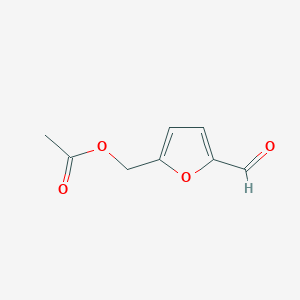

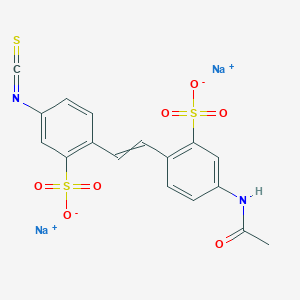

![molecular formula C11H10N4 B043388 2-Amino-3-metil-3H-imidazo[4,5-H]quinolina CAS No. 147293-13-8](/img/structure/B43388.png)

2-Amino-3-metil-3H-imidazo[4,5-H]quinolina

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline derivatives can be achieved through several methods, including the Weidenhagen reaction and modifications thereof, involving the condensation of quinoline derivatives with suitable aldehydes or through direct functionalization of the quinoline ring. For instance, Aleksandrov et al. (2012) synthesized 2-(2-Thienyl)-1(3)H-imidazo[4,5-f]quinoline by reacting quinoline-5,6-diamine with thiophene-2-carbaldehyde, indicating the versatility of the synthetic approaches for imidazoquinolines (Aleksandrov, El’chaninov, & Dedeneva, 2012).

Molecular Structure Analysis

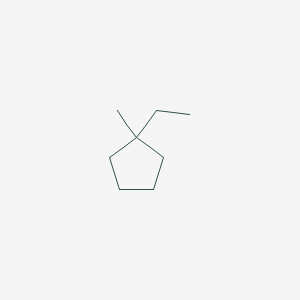

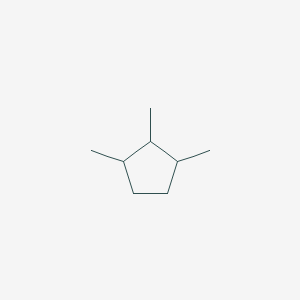

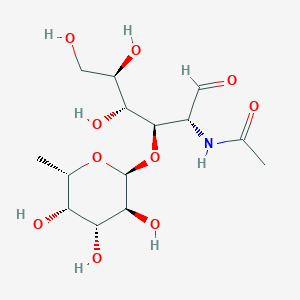

The molecular structure of 2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline and related compounds is characterized by the presence of a heterocyclic ring system, where the imidazoquinoline core is almost exactly planar. This planarity is crucial for the compound's interactions and biological activities. Kettmann et al. (2002) compared the molecular structure of N1-methyl-substituted imidazoquinoline with its 2-amino analogue, highlighting the role of the amino group in conjugation and the overall planarity of these molecules (Kettmann, Lokaj, Milata, Saloň, & Hasan, 2002).

Chemical Reactions and Properties

2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline undergoes various chemical reactions, including methylation, electrophilic substitution, and reactions with different reagents leading to a broad spectrum of derivatives. These reactions are often influenced by the position of the methyl group and the presence of the amino group, which can significantly affect the compound's mutagenicity and reactivity. Nagao et al. (1981) explored the effect of methyl substitution on the mutagenicity of 2-amino-3-methylimidazo[4,5-f]quinoline, demonstrating the impact of structural modifications on biological activity (Nagao, Wakabayashi, Kasai, Nishimura, & Sugimura, 1981).

Aplicaciones Científicas De Investigación

Investigación del cáncer

La semejanza estructural de las imidazoquinolinas con las purinas ha llevado a investigaciones sobre su importancia terapéutica en el cáncer. Estos compuestos pueden influir en las vías celulares cruciales para el funcionamiento de las células cancerosas . Derivados específicos han mostrado potentes efectos antiproliferativos en líneas celulares de cáncer humano, con algunos mostrando actividad en el rango sub-micromolar contra el carcinoma de colon .

Actividad antiviral

Las imidazoquinolinas se han evaluado por sus propiedades antivirales. Ciertos derivados han demostrado actividad selectiva contra el virus respiratorio sincitial (RSV), lo cual es significativo dadas las opciones terapéuticas limitadas para las infecciones por RSV .

Estudios de mutagenicidad

La 2-Amino-3-metil-3H-imidazo[4,5-H]quinolina se ha identificado como un compuesto mutagénico. Se sabe que induce mutaciones y daño en el ADN en varios sistemas de prueba, incluidas células bacterianas y cultivos de células humanas . Esta propiedad la convierte en un compuesto valioso para estudiar la mutagenicidad y comprender los mecanismos de mutación.

Química de los alimentos

Este compuesto se ha encontrado en alimentos cocinados, como pescado a la parrilla y carne de res frita. Su presencia y efectos son de interés en la química de los alimentos, particularmente en relación con la seguridad y los riesgos potenciales asociados con el consumo de alimentos que contienen aminas heterocíclicas mutagénicas .

Síntesis química

La estructura de la imidazoquinolina es un andamiaje clave en la química medicinal. Sirve como punto de partida para la síntesis de diversas moléculas farmacológicamente activas. El desarrollo de nuevos métodos sintéticos para las imidazoquinolinas es un área de investigación activa, con implicaciones para la producción de nuevos agentes terapéuticos .

Potencial farmacológico

Las imidazoquinolinas, incluida la this compound, se han explorado por su potencial como agentes farmacológicos. Se han asociado con actividades como la modulación del receptor GABA_A, la inhibición de la bomba de protones y los efectos antiinflamatorios . Este amplio potencial farmacológico las convierte en candidatas para el desarrollo de fármacos en diversas áreas terapéuticas.

Mecanismo De Acción

Target of Action

The primary target of 2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline (also known as 3M-IMQ) is the DNA in cells . It is a highly mutagenic compound that can interact with DNA and cause mutations .

Mode of Action

3M-IMQ interacts with its targets by inducing the formation of single-base substitutions and exon deletions . This interaction can lead to changes in the genetic material of the cells, which can result in mutations .

Biochemical Pathways

3M-IMQ affects the biochemical pathways involved in DNA synthesis and repair . It induces mutations, chromosomal aberrations, sister chromatid exchanges, micronuclei, and unscheduled DNA synthesis in various human cells in culture .

Pharmacokinetics

In humans, 3M-IMQ is metabolized by the cytochrome P450 isoform CYP1A2 and conjugated by N-acetyltransferase or sulfotransferase to a metabolite that reacts with DNA to form adducts . This process affects the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and impacts its bioavailability .

Result of Action

The result of 3M-IMQ’s action is the induction of mutations in cells . It can cause single-base substitutions and exon deletions, leading to increased cell death in vitro in a concentration-dependent manner . This can potentially lead to the development of diseases such as cancer .

Action Environment

The action of 3M-IMQ can be influenced by environmental factors. It is a food-derived carcinogen found in high-temperature cooked meats and tobacco smoke . These environmental sources can increase the exposure to 3M-IMQ, thereby influencing its action, efficacy, and stability .

Safety and Hazards

Direcciones Futuras

The future directions of research on 2-Amino-3-methyl-3H-imidazo[4,5-H]quinoline could involve further investigation into its mutagenic and carcinogenic properties, as well as its metabolism and the formation of DNA adducts . Additionally, research could focus on finding ways to mitigate its harmful effects.

Propiedades

IUPAC Name |

3-methylimidazo[4,5-h]quinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-15-8-5-4-7-3-2-6-13-9(7)10(8)14-11(15)12/h2-6H,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZHQYMPAAWYIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=C(C=CC=N3)C=C2)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80163647 | |

| Record name | 3H-Imidazo(4,5-h)quinolin-2-amine, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147293-13-8 | |

| Record name | 3H-Imidazo(4,5-h)quinolin-2-amine, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147293138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Imidazo(4,5-h)quinolin-2-amine, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Acetoxydibenz[a,h]anthracene](/img/structure/B43328.png)